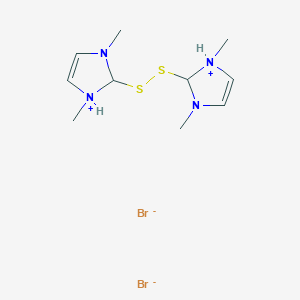
2,2'-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide: is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide typically involves the reaction of 1,3-dimethylimidazole with sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is common to ensure consistent product quality. Purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or acetate, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, 25-50°C.
Reduction: Dithiothreitol, sodium borohydride, ethanol, room temperature.
Substitution: Sodium chloride, sodium acetate, water, 50-80°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Chloride or acetate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant and anti-inflammatory agent. It is also explored for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: In the industrial sector, the compound is used as a stabilizer in polymer production and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide involves its interaction with cellular components, leading to various biological effects. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function. This interaction can result in the inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of oxidative stress.
Molecular Targets and Pathways:
Proteins: The compound targets thiol-containing proteins, leading to the formation of disulfide bonds.
Enzymes: Inhibition of enzymes involved in cellular metabolism and signaling.
Pathways: Disruption of redox balance and induction of oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-yl) disulfide
Comparison: Compared to similar compounds, 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide exhibits unique properties due to the presence of the disulfide bond and bromide ions. These features contribute to its distinct reactivity and potential applications in various fields. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it versatile for use in synthetic chemistry and biological research.
Eigenschaften
CAS-Nummer |
62896-84-8 |
|---|---|
Molekularformel |
C10H20Br2N4S2 |
Molekulargewicht |
420.2 g/mol |
IUPAC-Name |
2-[(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)disulfanyl]-1,3-dimethyl-1,2-dihydroimidazol-1-ium;dibromide |
InChI |
InChI=1S/C10H18N4S2.2BrH/c1-11-5-6-12(2)9(11)15-16-10-13(3)7-8-14(10)4;;/h5-10H,1-4H3;2*1H |
InChI-Schlüssel |
DLCDCSFBIGTWAW-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1C=CN(C1SSC2[NH+](C=CN2C)C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
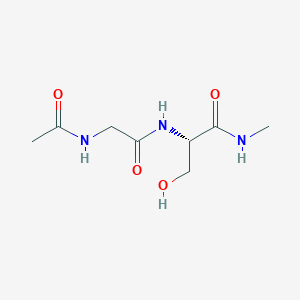


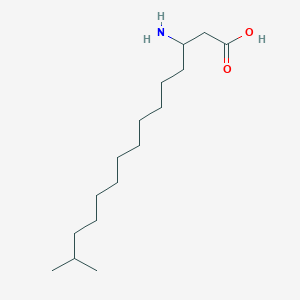
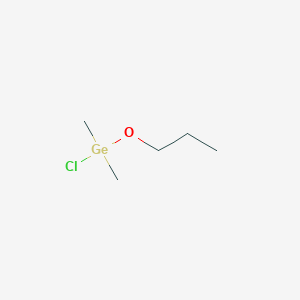
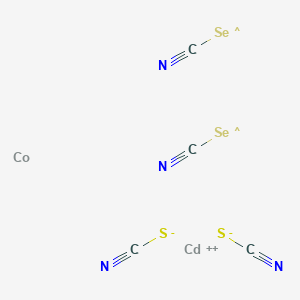

![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)


